N-benzyl-4-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, a diazenyl linkage, and a brominated phenyl ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide typically involves multiple steps, including the formation of the diazenyl linkage and the introduction of the sulfonamide group. One common method involves the diazotization of an amine precursor followed by coupling with a brominated phenol derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
N-benzyl-4-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The diazenyl linkage and sulfonamide group can interact with enzymes and receptors, modulating their activity. The brominated phenyl ring may also play a role in binding to hydrophobic pockets within proteins, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-[(3-bromo-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide
- N-benzyl-4-[(3-chloro-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide
- N-benzyl-4-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-ethylbenzenesulfonamide
Uniqueness
N-benzyl-4-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H26BrN3O3S |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
N-benzyl-4-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H26BrN3O3S/c1-24(2,3)18-14-21(25)23(29)22(15-18)27-26-19-10-12-20(13-11-19)32(30,31)28(4)16-17-8-6-5-7-9-17/h5-15,29H,16H2,1-4H3 |
InChI Key |
KHIDQBVVUVMPFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.